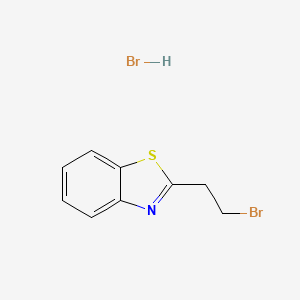
4-(2-((6-ベンザミドピリダジン-3-イル)チオ)アセチル)ピペラジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridazine ring, and a benzamide group
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides.
Thioacetylation: The thioacetyl group is introduced by reacting the pyridazine derivative with a thioacetic acid derivative.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and suitable electrophiles.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
作用機序
The mechanism of action of Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate: Unique due to its specific combination of functional groups.
Other Piperazine Derivatives: Compounds such as aripiprazole and quetiapine also contain piperazine rings but differ in their additional functional groups and overall structure.
Other Pyridazine Derivatives: Compounds like pyridazine-based inhibitors have different substituents that confer distinct biological activities.
Uniqueness
Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a pyridazine ring, and a benzamide group, which may confer specific biological activities not seen in other compounds.
特性
IUPAC Name |
ethyl 4-[2-(6-benzamidopyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-2-29-20(28)25-12-10-24(11-13-25)18(26)14-30-17-9-8-16(22-23-17)21-19(27)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRTXXHMMVFMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dioxaspiro[3.4]octan-7-one](/img/structure/B2460058.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2460060.png)
![8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline](/img/structure/B2460063.png)
![3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide](/img/structure/B2460065.png)
![N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460066.png)
![2-[(Furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2460068.png)
![N-(1-cyanocycloheptyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2460069.png)






